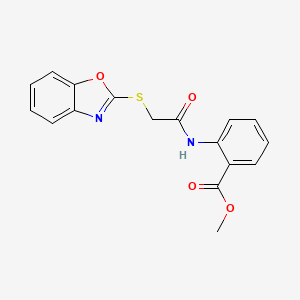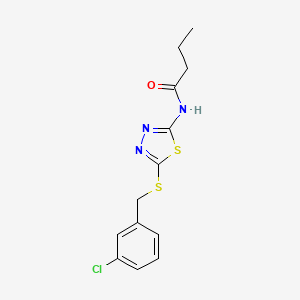
6-(3-methyl-1-benzofuran-2-yl)-N,N-diphenyl-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Methyl-1-benzofuran-2-yl)-N2,N2-diphenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that features a benzofuran moiety linked to a triazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methyl-1-benzofuran-2-yl)-N2,N2-diphenyl-1,3,5-triazine-2,4-diamine typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Formation of the Triazine Core: The triazine ring is often synthesized via the reaction of cyanuric chloride with amines under controlled conditions.
Coupling Reactions: The final step involves coupling the benzofuran moiety with the triazine core using suitable catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-Methyl-1-benzofuran-2-yl)-N2,N2-diphenyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The triazine core can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives of the benzofuran moiety.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(3-Methyl-1-benzofuran-2-yl)-N2,N2-diphenyl-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer and antimicrobial properties.
Materials Science: The compound is explored for use in organic electronics and as a component in light-emitting diodes (LEDs).
Biological Studies: It is used to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 6-(3-Methyl-1-benzofuran-2-yl)-N2,N2-diphenyl-1,3,5-triazine-2,4-diamine involves:
Molecular Targets: The compound targets specific enzymes and receptors in cells, leading to its biological effects.
Pathways Involved: It can modulate oxidative stress pathways and induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one: Shares the benzofuran moiety but lacks the triazine core.
N2,N2-Diphenyl-1,3,5-triazine-2,4-diamine: Contains the triazine core but lacks the benzofuran moiety.
Uniqueness
6-(3-Methyl-1-benzofuran-2-yl)-N2,N2-diphenyl-1,3,5-triazine-2,4-diamine is unique due to the combination of the benzofuran and triazine structures, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C24H19N5O |
|---|---|
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
6-(3-methyl-1-benzofuran-2-yl)-2-N,2-N-diphenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C24H19N5O/c1-16-19-14-8-9-15-20(19)30-21(16)22-26-23(25)28-24(27-22)29(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3,(H2,25,26,27,28) |
Clé InChI |
DNPASEAHYYBGBU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=CC=CC=C12)C3=NC(=NC(=N3)N(C4=CC=CC=C4)C5=CC=CC=C5)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide](/img/structure/B14961789.png)
![(2E)-3-(4-methoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B14961790.png)
![3-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]-1,5-dimethyl-1H-pyrazole](/img/structure/B14961794.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one](/img/structure/B14961798.png)
![8-ethoxy-4,4,6-trimethyl-3'-(4-phenoxyphenyl)-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B14961803.png)
![2-(3-methoxyphenyl)-8-(pyridin-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B14961805.png)


![2-Amino-6',6',7,7-tetramethyl-2',5-dioxo-5,5',6,6',7,8-hexahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cyclohexane]-3-carbonitrile](/img/structure/B14961821.png)

![9-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B14961839.png)
![3-(3-methylphenyl)-5-{[(4-methylphenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B14961853.png)
![3'-(2-methoxybenzyl)-1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B14961855.png)
![3-(7-Hydroxy-6H-indeno[2,1-C][1,5]benzothiazepin-6-YL)phenyl 4-nitrobenzoate](/img/structure/B14961862.png)
